molecular formula C10H15NO3S B1464008 4-(3-Methoxypropanesulfonyl)aniline CAS No. 1247164-58-4

4-(3-Methoxypropanesulfonyl)aniline

Cat. No. B1464008
M. Wt: 229.3 g/mol
InChI Key: BLPNTHKVBBORLN-UHFFFAOYSA-N
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Description

4-(3-Methoxypropanesulfonyl)aniline is a chemical compound with the CAS Number: 1247164-58-4 . It has a molecular weight of 229.3 and its IUPAC name is 4-[(3-methoxypropyl)sulfonyl]phenylamine . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 4-(3-Methoxypropanesulfonyl)aniline is 1S/C10H15NO3S/c1-14-7-2-8-15(12,13)10-5-3-9(11)4-6-10/h3-6H,2,7-8,11H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

4-(3-Methoxypropanesulfonyl)aniline is a powder that is stored at room temperature . Unfortunately, the web search results do not provide more detailed physical and chemical properties such as boiling point, density, or solubility.

Safety And Hazards

The safety information for 4-(3-Methoxypropanesulfonyl)aniline indicates that it is a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

4-(3-methoxypropylsulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-14-7-2-8-15(12,13)10-5-3-9(11)4-6-10/h3-6H,2,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPNTHKVBBORLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCS(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxypropanesulfonyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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